4-Bromo-indan-1-one 1,2-ethanediol ketal CAS 908334-04-3 properties
4-Bromo-indan-1-one 1,2-ethanediol ketal CAS 908334-04-3 properties
This technical guide details the properties, synthesis, and applications of 4-Bromo-indan-1-one 1,2-ethanediol ketal (also chemically known as 4-bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane] ).
Strategic Intermediate for Fused-Ring Pharmacophores
Executive Summary
In the landscape of modern drug discovery, 4-Bromo-indan-1-one 1,2-ethanediol ketal serves as a high-value "masked" intermediate. It addresses a specific synthetic challenge: the need to functionalize the aromatic ring of the indanone scaffold without compromising the reactive ketone functionality. By locking the ketone as a 1,3-dioxolane (ketal), researchers can perform harsh organometallic transformations—such as Lithium-Halogen exchange or Palladium-catalyzed cross-couplings—at the C4-bromine site. This guide outlines the physicochemical profile, validated synthetic protocols, and strategic utility of this compound in developing kinase inhibitors and neuroprotective agents.
Chemical Identity & Physicochemical Profile[1][2]
Note on CAS Ambiguity: While CAS 908334-04-3 is frequently associated with this ketal in Asian chemical catalogs, some Western databases index this CAS to 4-Bromo-2-nitrobenzaldehyde. Researchers should verify identity via NMR/MS rather than relying solely on the CAS number during procurement.
| Property | Data / Description |
| IUPAC Name | 4-bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane] |
| Common Name | 4-Bromo-indan-1-one ethylene ketal |
| Molecular Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~2.6 (Lipophilic) |
| Key Functional Groups | Aryl Bromide (C4), Spiro-ketal (C1) |
Synthesis & Reaction Mechanism[2][6]
The synthesis involves the acid-catalyzed protection of 4-bromo-1-indanone . The choice of catalyst and water removal method is critical to drive the equilibrium forward.
Core Synthesis Protocol
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Reagents: 4-Bromo-1-indanone (1.0 eq), Ethylene Glycol (5.0 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).
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Solvent: Toluene (anhydrous).
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Setup: Dean-Stark apparatus for azeotropic removal of water.
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Procedure:
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Charge flask with 4-bromo-1-indanone, toluene, and ethylene glycol.
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Add pTSA catalyst.
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Reflux vigorously (approx. 110°C) until water collection ceases (typically 4–6 hours).
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Monitor: TLC (Hexane:EtOAc 4:1) should show disappearance of the starting ketone (lower Rf) and appearance of the ketal (higher Rf).
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Workup: Cool to RT, wash with saturated NaHCO₃ (to neutralize acid) and brine. Dry over MgSO₄ and concentrate.
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Purification: Recrystallization from Hexane/Ether or flash chromatography.
Mechanism Visualization
The following diagram illustrates the acid-catalyzed ketalization pathway, highlighting the role of the oxocarbenium intermediate.
Caption: Acid-catalyzed protection mechanism transforming the reactive ketone into the stable spiro-ketal scaffold.
Strategic Utility in Drug Discovery
The primary value of this ketal lies in its orthogonal reactivity . The ketal group is stable to basic and nucleophilic conditions, allowing chemistry at the bromine position that would otherwise destroy the ketone.
A. Lithium-Halogen Exchange (The "Masking" Effect)
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Problem: Treating 4-bromo-1-indanone directly with n-Butyllithium (n-BuLi) results in nucleophilic attack at the ketone (1,2-addition) rather than lithiation at the bromine.
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Solution: The ketal protects the ketone. Treatment of the ketal with n-BuLi at -78°C effects clean Lithium-Halogen exchange. The resulting aryl lithium can then be quenched with electrophiles (e.g., DMF to make the aldehyde, or borates to make boronic acids).
B. Palladium-Catalyzed Couplings
The C4-bromide is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to install biaryl or amino-aryl systems, common in kinase inhibitors.
Workflow Diagram: Divergent Synthesis
Caption: Divergent synthetic pathways enabled by ketal protection: Route A accesses electrophilic derivatives; Route B builds biaryl scaffolds.
Applications in Pharmaceutical Research[7][8][9][10][11]
Kinase Inhibitor Scaffolds
Indanones are "privileged structures" in medicinal chemistry. The 4-position is often used to attach solubilizing groups or hinge-binding motifs in kinase inhibitors (e.g., CDK or JAK inhibitors). The ketal allows the complex 4-substituent to be built first, followed by deprotection and conversion of the ketone to an amine or hydrazone.
Neuroprotective Agents
Derivatives of 1-indanone are explored for Alzheimer's disease (e.g., Acetylcholinesterase inhibitors similar to Donepezil). The 4-bromo ketal allows for the precise introduction of benzyl or piperidine side chains required for binding to the enzyme's active site.
Safety & Handling
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Hazards: As an aryl bromide, it may be irritating to eyes and skin. The synthesis involves toluene (flammable, reprotoxic) and pTSA (corrosive).
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Storage: Store in a cool, dry place. The ketal is acid-sensitive; avoid storage in acidic atmospheres or unwashed glassware containing acid residues.
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Stability: Stable under basic and neutral conditions. Hydrolyzes back to the ketone in the presence of water and acid (pH < 4).
References
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Chemical Identity & CAS: ChemicalBook & GuideChem Databases. (2025). Entries for CAS 908334-04-3 and 866848-94-4 (Isomer differentiation).
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Indanone Synthesis: Beilstein Journal of Organic Chemistry. (2017). "Synthesis of 1-indanones with a broad range of biological activity." (Review of indanone functionalization).
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Ketalization Protocols: Organic Chemistry Portal. "Synthesis of 1,3-dioxolanes (Ketals)." (Standard methodologies for carbonyl protection).
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Medicinal Chemistry Applications: Journal of Medicinal Chemistry. (2002). "Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors." (Example of indanone scaffold usage).
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Palladium Catalysis in Ethylene Glycol: University of Liverpool. (2020).[1] "Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination." (Context on indanone reactivity in glycol solvents).
